
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane is a fluorinated organic compound with the molecular formula C₇H₇F₉O. It is characterized by the presence of nine fluorine atoms, which contribute to its unique chemical properties. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane, which introduces fluorine atoms into the molecular structure . This process is carried out under controlled conditions to ensure the desired level of fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These methods are optimized for efficiency and yield, often involving the use of specialized equipment and reagents to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines, phenoxides, and enolates are commonly used in substitution reactions with this compound.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents may be employed depending on the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include substituted derivatives of this compound, such as sulfonamides, aryl nonaflates, and alkenyl nonaflates .
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane has a wide range of applications in scientific research:
Biology and Medicine: The compound’s unique properties make it valuable in the development of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The compound’s molecular targets and pathways are often related to its role as an electrophile in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl Fluoride: Another fluorinated compound with similar applications in cross-coupling reactions.
Nonafluorobutanesulfonate Esters: These compounds share similar chemical properties and are used in related industrial processes.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane stands out due to its specific molecular structure, which provides unique reactivity and stability. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
72372-80-6 |
|---|---|
Molecular Formula |
C7H7F9O |
Molecular Weight |
278.12 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-propoxybutane |
InChI |
InChI=1S/C7H7F9O/c1-2-3-17-7(15,16)5(10,11)4(8,9)6(12,13)14/h2-3H2,1H3 |
InChI Key |
TVOMDPDLBZJPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


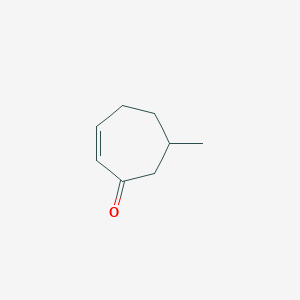
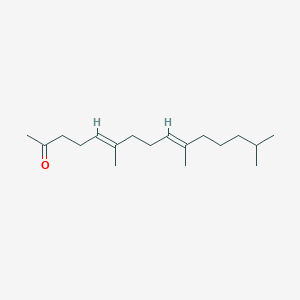
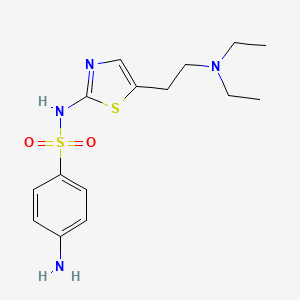
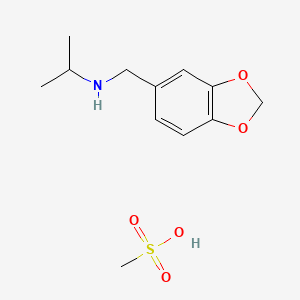
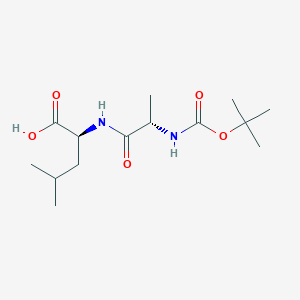
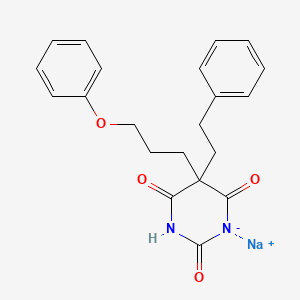
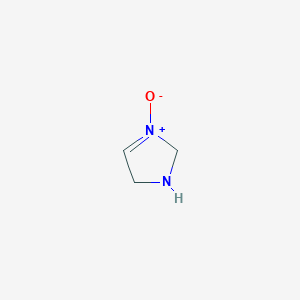
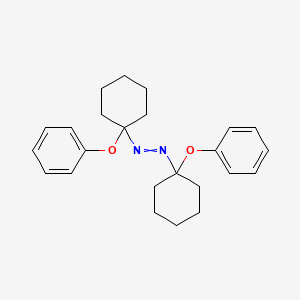
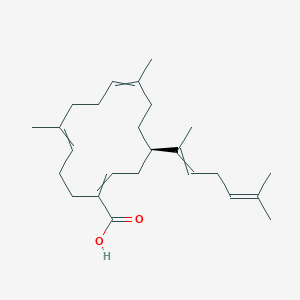


![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)

![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
